molecular formula C12H17BrClNO B2719207 N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride CAS No. 1158576-13-6

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride

Cat. No.: B2719207
CAS No.: 1158576-13-6
M. Wt: 306.63
InChI Key: GEFUNHDYUMWJEX-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO and a molecular weight of 306.63 g/mol . This compound is known for its unique structure, which includes a brominated phenyl ring, an ethoxy group, and a cyclopropanamine moiety. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride typically involves multiple steps. One common synthetic route includes the bromination of 2-ethoxybenzyl alcohol, followed by the formation of the corresponding bromide. This intermediate is then reacted with cyclopropanamine under suitable conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The brominated phenyl ring and cyclopropanamine moiety contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired biological effects .

Comparison with Similar Compounds

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride can be compared with similar compounds, such as:

    N-[(2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-[(5-chloro-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

    N-[(5-bromo-2-methoxyphenyl)methyl]cyclopropanamine hydrochloride: Has a methoxy group instead of an ethoxy group, influencing its solubility and reactivity.

Properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c1-2-15-12-6-3-10(13)7-9(12)8-14-11-4-5-11;/h3,6-7,11,14H,2,4-5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFUNHDYUMWJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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